An In-Depth Technical Guide to 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine: A Privileged Scaffold in Kinase Inhibition
An In-Depth Technical Guide to 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine: A Privileged Scaffold in Kinase Inhibition
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. Within this class, 4-anilinoquinazoline derivatives have emerged as a particularly fruitful area of research, demonstrating potent and selective inhibition of various protein kinases. This technical guide provides a comprehensive overview of a specific, yet representative, member of this family: 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine. While direct experimental data for this exact molecule is not extensively reported in publicly accessible literature, this document will leverage well-established structure-activity relationships (SAR) and synthetic methodologies for the 4-anilinoquinazoline class to present a scientifically grounded exploration of its chemical structure, plausible synthesis, and predicted biological significance as a kinase inhibitor. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel kinase inhibitors, providing both foundational knowledge and practical insights.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[1][2][3] This versatility has led to the development of numerous drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] A particularly successful application of the quinazoline scaffold has been in the development of protein kinase inhibitors.[5]
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The 4-anilinoquinazoline core has proven to be an exceptional pharmacophore for targeting the ATP-binding site of various kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][6][7] This guide will focus on the chemical and potential biological characteristics of 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine, a molecule that embodies the key structural features of this important class of inhibitors.
Chemical Structure and Properties
The chemical structure of 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine is characterized by three key components: a quinazoline core, a chlorine substituent at the 7-position, and a 3,5-dimethoxyphenylamino group at the 4-position.
Caption: Proposed synthetic workflow for 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of analogous 4-anilinoquinazolines. [8][9] Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-chlorobenzoic acid (1.0 eq).
-
Add an excess of formamide (e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (approximately 180-200 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield 7-chloroquinazolin-4(3H)-one.
Step 2: Synthesis of 4,7-Dichloroquinazoline
-
To a round-bottom flask, add 7-chloroquinazolin-4(3H)-one (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4,7-dichloroquinazoline.
Step 3: Synthesis of 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine
-
In a microwave-safe reaction vessel, combine 4,7-dichloroquinazoline (1.0 eq) and 3,5-dimethoxyaniline (1.2 eq).
-
Add a suitable solvent such as isopropanol or n-butanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for 15-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vessel.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural elucidation of the final compound would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons on the quinazoline ring (distinct singlets and doublets).- Aromatic protons on the 3,5-dimethoxyphenyl ring (a singlet for the proton at the 4-position and a doublet for the protons at the 2 and 6-positions).- A singlet for the two methoxy groups.- A singlet for the NH proton. |
| ¹³C NMR | - Resonances for the carbon atoms of the quinazoline and dimethoxyphenyl rings.- Distinct signals for the methoxy carbons. |
| Mass Spec (HRMS) | - A precise mass-to-charge ratio corresponding to the molecular formula C₁₆H₁₄ClN₃O₂. |
| IR Spectroscopy | - Characteristic N-H stretching vibration.- C-Cl stretching vibration.- Aromatic C-H and C=C stretching vibrations. |
Predicted Biological Activity and Mechanism of Action
Based on extensive structure-activity relationship studies of 4-anilinoquinazolines, 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine is strongly predicted to function as a protein kinase inhibitor. [1][4]
Rationale for Kinase Inhibition
-
The 4-Anilinoquinazoline Scaffold: This core structure is a well-established ATP-competitive pharmacophore that binds to the hinge region of the kinase domain. [4]The nitrogen at position 1 of the quinazoline ring is critical for forming a hydrogen bond with the backbone of a key amino acid residue in the hinge region (e.g., methionine in EGFR). [4]* The 7-Chloro Substituent: Halogen substitution at the 7-position of the quinazoline ring is a common feature in potent kinase inhibitors. The chloro group is an electron-withdrawing group that can influence the electronic properties of the quinazoline ring and contribute to binding affinity.
-
The 3,5-Dimethoxyphenylamino Group: The aniline moiety occupies the adenine-binding pocket of the ATP-binding site. The substitution pattern on this ring is crucial for potency and selectivity. The two methoxy groups at the 3 and 5 positions are electron-donating and can enhance binding through favorable interactions within the pocket.
Potential Target: Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a primary target for many 4-anilinoquinazoline-based anticancer drugs. [6][10]Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and tumor growth.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a 4-anilinoquinazoline derivative.
Experimental Validation: In Vitro Kinase Assay Protocol (Hypothetical)
To validate the predicted activity, a cell-free kinase assay would be a crucial first step.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine against a specific kinase (e.g., EGFR).
-
Materials: Recombinant human EGFR, a suitable peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound in a suitable buffer.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a specific time.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
While direct experimental evidence for 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine is limited in the public domain, a robust body of literature on the 4-anilinoquinazoline class allows for a strong, evidence-based postulation of its chemical and biological properties. The proposed synthetic route is well-precedented and highly feasible. Based on established structure-activity relationships, this compound is a promising candidate for a potent kinase inhibitor, likely targeting the EGFR family or other related kinases.
Future research should focus on the actual synthesis and characterization of this molecule, followed by comprehensive in vitro and in vivo biological evaluation. Such studies would not only confirm its predicted activity but also contribute valuable data to the broader understanding of 4-anilinoquinazoline-based kinase inhibitors, potentially leading to the development of novel therapeutic agents.
References
-
Ward, R. A., et al. (1996). Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]
-
de Oliveira, R. B., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 8(64), 36657-36668. [Link]
-
Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]
-
Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300–1312. [Link]
-
Gangjee, A., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 17(14), 5195-5205. [Link]
-
Li, X., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9315-9326. [Link]
-
Ferreira, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2845. [Link]
-
Molbank. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]
- World Intellectual Property Organization. (2005). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis.
-
Royal Society of Chemistry. (2016). 1H NMR (400 MHz, DMSO-d6) δ 1.39. RSC. [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
-
Al-Qaisi, J. A., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(10), 2449. [Link]
-
ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. [Link]
-
ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. ResearchGate. [Link]
- CN1749250A. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
Szatmári, I., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1131. [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
-
ResearchGate. (2018). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [Link]
-
Yusuf, M., et al. (2021). THEORETICAL BIO-SIGNIFICANCE EVALUATION OF QUINAZOLINE ANALOGUES. Journal of Science, Technology, Mathematics and Education (JOSTMED), 17(2), 1-10. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). CHEMISTRY & BIOLOGY INTERFACE. IJPSR, 9(11), 4524-4533. [Link]
-
Al-Amiery, A. A., et al. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. Journal of Physics: Conference Series, 1831(1), 012001. [Link]
-
Molbank. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. [Link]
-
Royal Society of Chemistry. (2018). Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2, - DOI. RSC. [Link]
-
Faist, J., et al. (2017). New derivatives of 7-chloroquinolin-4-amine with antiprotozoal activity. Bioorganic & Medicinal Chemistry, 25(5), 1643-1652. [Link]
-
Wang, C., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 34(11), 2539-2548. [Link]
-
Molbank. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. [Link]
-
ResearchGate. (2017). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. ResearchGate. [Link]hydrazone_derivatives_against_Leishmania_amazonensis)
Sources
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
